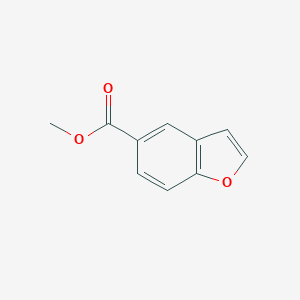

Methyl benzofuran-5-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRBAVJWSHNLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506490 | |

| Record name | Methyl 1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108763-47-9 | |

| Record name | Methyl 1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl Benzofuran 5 Carboxylate and Its Analogues

Precursor Synthesis and Derivatization Strategies

The initial formation of the benzofuran (B130515) ring system is a critical step, with several established methods providing access to a variety of substituted benzofurans.

Synthesis from Substituted o-Hydroxyacetophenones and Chloroacetone (B47974)

A common and effective method for the synthesis of 2,3-disubstituted benzofurans involves the reaction of substituted o-hydroxyacetophenones with α-haloketones, such as chloroacetone. This reaction typically proceeds in the presence of a base, like potassium carbonate (K₂CO₃), in a suitable solvent such as acetonitrile. mdpi.com The reaction mixture is heated to facilitate the condensation and subsequent cyclization, leading to the formation of the benzofuran ring. mdpi.com This method offers a straightforward route to various benzofuran derivatives, with the substitution pattern on the final product being determined by the substituents on the starting o-hydroxyacetophenone. mdpi.com For instance, using a substituted o-hydroxyacetophenone allows for the introduction of various functional groups onto the benzene (B151609) portion of the benzofuran skeleton. mdpi.com

A related approach involves a one-step process promoted by titanium tetrachloride, which combines a Friedel-Crafts-like alkylation and intramolecular cyclodehydration. This method allows for the direct synthesis of benzofurans from phenols and α-haloketones, offering high regioselectivity and broad substrate scope. researchgate.net

| Reactants | Reagents | Conditions | Product | Yield | Reference |

| o-Hydroxyacetophenone, Chloroacetone | K₂CO₃, Acetonitrile | 80 °C, 48-96 h | 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | Not specified | mdpi.com |

| Phenol, Chloroacetone | TiCl₄, TFE | 70 °C, 10 h | 2-Methylbenzofuran | 76% | researchgate.net |

Copper-Catalyzed Intramolecular C–O Bond Formation

Copper-catalyzed intramolecular C–O bond formation has emerged as a powerful and versatile tool for the synthesis of the benzofuran ring system. clockss.org This methodology is particularly useful for the preparation of 2-unsubstituted and 2,3-disubstituted benzofurans. researchgate.netorganic-chemistry.org The reaction typically involves the cyclization of o-halophenyl derivatives, such as o-haloaryl ketones or esters. clockss.org For example, a practical two-step procedure for the preparation of methyl benzo[b]furan-3-carboxylates utilizes a copper-catalyzed intramolecular C–O bond formation. clockss.orgresearchgate.net This approach has been successfully applied to the synthesis of a wide variety of substituted benzofurans. clockss.org

The domino transformation involving an intermolecular C-C bond formation followed by an intramolecular C-O bond formation is another significant application of copper catalysis in benzofuran synthesis. organic-chemistry.org For instance, the copper(I)-catalyzed reaction of 1-bromo-2-iodobenzenes with β-keto esters provides 2,3-disubstituted benzofurans in a one-pot process. organic-chemistry.org Similarly, one-pot reactions of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst offer a rapid route to functionalized benzofurans. acs.org

| Reactants | Catalyst | Conditions | Product Class | Reference |

| o-Halophenyl ketones/esters | Copper(I) iodide | DMF, no ligand | Methyl benzo[b]furan-3-carboxylates | clockss.org |

| 1-Bromo-2-iodobenzenes, β-keto esters | CuI | THF, 100°C | 2,3-Disubstituted benzofurans | organic-chemistry.org |

| o-Iodophenols, Acyl chlorides, Phosphorus ylides | Copper catalyst | DMSO, 90°C | Functionalized benzofurans | acs.org |

Synthesis via Friedländer Condensation Reactions

The Friedländer condensation is a well-established method for the synthesis of quinolines, and it can be adapted for the synthesis of benzofuran-containing quinoline (B57606) derivatives. nih.govbeilstein-journals.org This reaction typically involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. nih.govbeilstein-journals.org For instance, the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been achieved through a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes. nih.gov The initial substrate, a quinoline derivative, is synthesized via a Friedländer condensation. nih.govbeilstein-journals.org This approach allows for the fusion of the benzofuran and quinoline ring systems, creating complex heterocyclic structures. nih.govresearchgate.net

Advanced Synthetic Transformations and Functionalization

Once the benzofuran core is established, further modifications can be introduced through various chemical transformations to generate a library of analogues with diverse properties.

Halogenation and Halogenated Derivatives

The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran skeleton is a common strategy to enhance the biological activity of these compounds. mdpi.commdpi.com Halogenation can occur at various positions on both the benzene and furan (B31954) rings, as well as on alkyl substituents. mdpi.comscispace.com

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of benzofuran derivatives. mdpi.com It is a source of electrophilic bromine and is particularly effective for allylic and benzylic brominations, as well as for electrophilic aromatic substitution on activated rings. mdpi.comorganic-chemistry.org

In the context of benzofuran synthesis, NBS is often used to brominate methyl groups attached to the furan ring. For example, benzofurans obtained from the reaction of o-hydroxyacetophenones and chloroacetone can be subsequently brominated with NBS in a solvent like carbon tetrachloride (CCl₄) to yield bromomethyl derivatives. mdpi.com This transformation is a key step in the synthesis of various biologically active benzofuran analogues. mdpi.com

Furthermore, depending on the reaction conditions and the substitution pattern of the benzofuran ring, bromination with NBS can also lead to substitution on the benzene ring. mdpi.com For instance, in the case of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, treatment with NBS resulted in the formation of a product with bromine atoms on both the methyl group and the benzene ring. mdpi.com The regioselectivity of the bromination is influenced by the electronic nature of the substituents present on the benzofuran core. mdpi.comresearchgate.net

| Substrate | Reagent | Solvent | Product | Reference |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives | NBS | CCl₄ | Bromomethyl derivatives | mdpi.com |

| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS | CCl₄ | Dibrominated product (methyl group and benzene ring) | mdpi.com |

| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | tcichemicals.com |

Chlorination Reactions

Chlorination of benzofuran derivatives, including esters like methyl benzofuran-5-carboxylate, is a key functionalization reaction. For instance, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can be chlorinated by dissolving it in chloroform (B151607) and passing chlorine gas, obtained from the reaction of potassium permanganate (B83412) with concentrated hydrochloric acid, through the solution. mdpi.com This process can lead to substitution on the benzofuran ring at the C4 position and on the acetyl group, yielding products like methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com In some cases, halogenation may occur selectively on the acetyl group without affecting the benzofuran ring. mdpi.com

Another approach involves the use of sulfuryl chloride in benzene for the chlorination of related benzofuran compounds. jst.go.jp The specific outcomes of these reactions are highly dependent on the substrate and the reaction conditions employed.

Esterification and Transesterification Reactions

Esterification is a fundamental process for the synthesis of this compound from its corresponding carboxylic acid. A common method involves the reaction of the carboxylic acid with dimethyl sulphate in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972), followed by refluxing. mdpi.comsmolecule.com For example, 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid can be converted to its methyl ester by refluxing with dimethyl sulphate and potassium carbonate in acetone for 5 hours. mdpi.com

Transesterification can also occur under certain conditions. For instance, during the synthesis of 3-bromo-benzofuran derivatives, if the starting material is a methyl ester and the reaction is carried out in ethanol, an ethyl ester can be formed. jst.go.jp The kinetics of esterification and transesterification reactions can be complex, often following mechanisms such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (E-R) models, particularly in catalyzed systems. nih.gov

Nucleophilic Substitution Reactions (e.g., with piperazines)

The benzofuran ring system and its side chains can undergo nucleophilic substitution reactions, which are crucial for introducing diverse functionalities. A key intermediate, a benzofuran-piperazine compound, can be prepared through the substitution of a suitable leaving group on the benzofuran scaffold with piperazine (B1678402). researchgate.net This reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures. researchgate.net

For example, the 3-methyl group of a benzofuran derivative can be activated for nucleophilic substitution by bromination using N-bromosuccinimide to create a 3-(bromomethyl)benzofuran (B3032707) derivative. nih.gov This intermediate can then react with a nucleophile like N-phenylpiperazine in refluxing acetone with anhydrous potassium carbonate as a base to yield the desired piperazinyl-substituted benzofuran. nih.gov Palladium-catalyzed Tsuji-Trost type reactions have also been effectively used for the nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nucleophiles, including piperazines, to produce 2-(aminomethyl)benzofurans in good to excellent yields. unicatt.itrsc.org The choice of the palladium catalyst and ligand system is critical for the success of these reactions, with different systems being optimal for different types of nucleophiles. unicatt.itrsc.org

Oxidation and Reduction Processes

Oxidation and reduction reactions are employed to modify functional groups on the this compound framework. The ester group itself can be reduced. For instance, a nitrile group on a benzofuran ring can be hydrolyzed to a carboxylic acid and subsequently reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). jst.go.jp

Oxidation of the benzofuran ring system can also be achieved. Catalytic oxidation of benzofuran and its methylated analogues can be performed using hydrogen peroxide in the presence of metalloporphyrins, leading to products like salicylaldehyde (B1680747) or salicylic (B10762653) acid. researchgate.net The oxidation of a methyl group on the benzofuran ring can lead to the formation of a carbaldehyde, which can then undergo further reactions. jst.go.jp

Coupling Reactions (e.g., Suzuki-coupling reaction)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and has been applied to benzofuran derivatives. This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or its ester) with a halide or triflate. For instance, various 5-substituted benzofuran derivatives have been prepared via the Suzuki coupling of bromobenzofurans with pinacol (B44631) boronates. jst.go.jp Similarly, the synthesis of compounds with substitutions at the 3-position of the benzofuran ring has been achieved through the Suzuki coupling of a suitable benzofuran derivative with pinacol boronates, followed by hydrolysis of a nitrile group to a carboxylic acid. jst.go.jp

The scope of the Suzuki coupling is broad, tolerating a range of functional groups on both the benzofuran and the boronic acid components. nih.gov Nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl carbamates and sulfamates with boronic acids has also been demonstrated as a viable method. nih.gov Furthermore, decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids provides a direct route to heterobiaryls. nih.gov

Stereoselective Synthesis and Enantiocontrol in Benzofuran Systems

Achieving stereoselectivity in the synthesis of benzofuran systems is crucial, particularly for the development of chiral drugs. Various strategies have been explored to control the stereochemistry of these molecules. acs.orgelsevierpure.comyyu.edu.trumich.edu

One approach involves the use of chiral starting materials derived from carbohydrates to construct optically active furo[2,3-b]benzofuran (B13948729) ring systems. umich.edu Another method is the application of ring-closing metathesis reactions on diene and enyne systems derived from homoallylic alcohol backbones. yyu.edu.tr

Nucleophilic substitution reactions can also be stereoselective. For example, the reaction of 2-oxo-N-arylpropanehydrazonoyl chlorides with 3-methyl-2-benzofurancarboxylic acid hydrazide can lead to products where the stereochemistry is confirmed by X-ray diffraction. researchgate.net Subsequent reactions, such as nucleophilic substitution with piperidine, can also proceed stereoselectively. researchgate.net

Mechanism Elucidation of Key Synthetic Routes

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. For the synthesis of the benzofuran core, several mechanisms have been proposed.

One common route is the acid-catalyzed cyclization of acetal (B89532) substrates. The mechanism involves the initial protonation of the acetal, followed by the elimination of methanol (B129727) to form an oxonium ion. wuxiapptec.com The phenyl ring then undergoes nucleophilic addition to this oxonium ion, leading to cyclization and subsequent elimination of another methanol molecule to form the benzofuran ring. wuxiapptec.com Computational analysis, such as examining the Highest Occupied Molecular Orbital (HOMO) of the oxonium ion intermediate, can help predict the regioselectivity of the cyclization. wuxiapptec.com

Palladium-catalyzed syntheses of benzofurans also have well-studied mechanisms. For instance, the reaction can proceed via the formation of an iminium ion, followed by the attack of a copper acetylide. nih.gov The resulting intermediate undergoes intramolecular cyclization and isomerization to yield the benzofuran derivative. nih.gov In other palladium-catalyzed reactions, the mechanism may involve the formation of a π-allylpalladium complex from a benzofuran-2-ylmethyl acetate, which then undergoes nucleophilic attack. unicatt.itrsc.org

The synthesis of benzofurans can also be achieved through metal-free conditions. For example, a proposed mechanism for a Brønsted acid-catalyzed reaction involves the protonation of a benzoquinone, followed by ring opening, addition of water, oxidation, and lactonization. nih.gov

Spectroscopic Characterization and Structural Elucidation of Methyl Benzofuran 5 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including methyl benzofuran-5-carboxylate derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of a compound provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

For This compound , the ¹H NMR spectrum in CDCl₃ typically shows signals for the aromatic protons and the methyl ester protons. The aromatic protons on the benzofuran (B130515) ring system exhibit characteristic chemical shifts and coupling patterns. For instance, in a study, the aromatic protons of ethyl benzofuran-5-carboxylate appeared at δ 7.52 (d, J = 8.6 Hz, 1H), 7.71 (s, 1H), 8.09 (dd, J = 8.6, 2.0 Hz, 1H), and 8.28 (d, J = 2.0 Hz, 1H), while the ethyl ester protons showed a quartet at δ 4.42 (q, J = 7.1 Hz, 2H) and a triplet at δ 1.44 (t, J = 7.1 Hz, 3H). jst.go.jp

In derivatives such as methyl 5-methoxy-1-benzofuran-3-carboxylate , the introduction of a methoxy (B1213986) group influences the chemical shifts of the aromatic protons. The ¹H NMR spectrum in CDCl₃ for this compound shows signals at δ 3.89 (s, 3H, COOCH₃), 3.93 (s, 3H, OCH₃), 6.96 (dd, J = 8.8, 2.5 Hz, 1H), 7.41 (d, J = 9.1 Hz, 1H), 7.51 (d, J = 2.5 Hz, 1H), and 8.21 (s, 1H). clockss.org

The following table summarizes the ¹H NMR data for selected this compound derivatives:

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | CDCl₃ | 2.72 (3H, s, -COCH₃), 3.97 (9H, m, -OCH₃, -OCH₃, -COOCH₃), 4.90 (2H, -CH₂Br), 7.33 (1H, s, Ar-H) nih.gov |

| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | CDCl₃ | 2.70 (3H, s, -COCH₃), 3.99 (3H, s, -COOCH₃), 4.94 (2H, s, -CH₂Br), 7.53 (1H, s, Ar-H), 7.88 (1H, s, Ar-H), 12.11 (1H, s, -OH) nih.gov |

| Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate | CDCl₃ | 2.55 (3H, s, -CH₃), 2.73 (3H, s, -COCH₃), 3.94 (3H, s, -OCH₃), 3.95 (3H, s, -OCH₃), 3.95 (3H, s, -COOCH₃), 7.10 (1H, s, Ar-H) nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | - | 11.70 (s, 1H, OH), 7.98 (s, 1H, C7-H), 6.73 (s, 1H, COCHCl₂), 3.96 (s, 3H, COOCH₃), 2.68 (s, 3H, CH₃) mdpi.commdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | - | 7.95 (s, 1H, C7-H), 7.54 (s, 1H, C4-H), 7.22 (s, 1H, COCHBr₂), 4.05 (s, 3H, COOCH₃), 3.98 (s, 3H, OCH₃), 2.80 (s, 3H, CH₃) mdpi.com |

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For This compound derivatives, the ¹³C NMR spectrum reveals distinct signals for the carbonyl carbons of the ester and any other carbonyl groups, the sp²-hybridized carbons of the benzofuran ring, and the sp³-hybridized carbon of the methyl ester.

For example, the ¹³C NMR spectrum of methyl 5-methoxy-1-benzofuran-3-carboxylate in CDCl₃ shows signals at δ 51.5, 55.9, 103.7, 112.2, 114.3, 114.6, 125.3, 150.5, 151.5, 157.0, and 163.8. clockss.org The signal at δ 51.5 is attributed to the methyl ester carbon, while the signal at δ 55.9 corresponds to the methoxy carbon. The remaining signals are for the aromatic carbons of the benzofuran ring system.

The following table summarizes the ¹³C NMR data for selected this compound derivatives:

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | CDCl₃ | 20.46, 32.30, 52.35, 56.43, 62.41, 104.32, 120.53, 122.56, 124.99, 141.66, 145.71, 149.11, 151.01, 159.61, 197.15 nih.gov |

| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | CDCl₃ | 14.19, 26.80, 52.08, 110.51, 112.63, 117.59, 132.64, 146.73, 155.99, 161.21, 162.63, 164.00, 203.35 nih.gov |

| Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate | CDCl₃ | 9.22, 32.34, 51.84, 56.38, 62.40, 104.42, 120.28, 124.84, 125.43, 141.68, 145.57, 148.67, 150.58, 160.41, 197.50 nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | CDCl₃ | 190.40, 167.98 (2xC, C(O)); 163.25, 156.32, 146.18, 132.75, 113.82, 111.02, 110.92 and 110.16 (8xC, C aromatic); 67.46 (1xC, Cl-CH-Cl); 52.09 (1xC, -OCH₃); 14.58 (1xC, -CH₃) mdpi.com |

| Methyl 3'-hydroxy-2',2',6'-trimethyl-3H-spiro[1-benzofuran-2,1'-cyclohexane]-5-carboxylate | - | 96.92 (C-2), 31.00 (C-3), 123.63 (C-4), 125.33 (C-5), 154.51 (C-6), 110.60 (C-7), 159.18 (C-8), 122.09 (C-9), 51.90 (OMe), 49.33 (C-2'), 76.51 (C-3'), 41.51 (C-4'), 21.01 (C-5'), 49.91 (C-6'), 21.61 (2'-Me), 26.11 (2'-Me), 29.51 (6'-Me) nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound derivatives, ESI-MS is often used to determine the molecular weight by observing the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

For example, in the analysis of methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate , the ESI-MS spectrum showed a prominent sodium adduct peak [M+Na]⁺ at m/z 506.8 and 508.7, confirming the molecular weight of the compound. mdpi.com Similarly, for methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate , the protonated molecule [M+H]⁺ was observed at m/z 350.8 and 352.6. mdpi.commdpi.com

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule with high accuracy. This is crucial for confirming the molecular formula of newly synthesized compounds.

For instance, the HRMS (ESI-TOF) of a derivative, ethyl 3-(4-{2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy}phenyl)benzofuran-5-carboxylate , showed a calculated value for [M+Na]⁺ of 386.1368 and a found value of 386.1368, confirming the molecular formula C₂₂H₂₁NNaO₄. jst.go.jp In another example, the HRMS (ESI) of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate gave a calculated value for [M-H]⁻ of 349.95156 and a found value of 348.94350, consistent with the molecular formula C₁₃H₉Cl₃O₅. mdpi.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound derivatives, characteristic absorption bands are observed for the carbonyl group (C=O) of the ester, the C-O stretching of the ester and the ether linkage in the furan (B31954) ring, and the C-H stretching of the aromatic and methyl groups. The C=O stretching vibration of the ester typically appears in the region of 1710-1730 cm⁻¹. libretexts.org For example, the IR spectrum of methyl 5-methoxy-1-benzofuran-3-carboxylate shows a strong absorption at 1725 cm⁻¹ corresponding to the C=O stretch of the ester group. clockss.org Other bands at 1610, 1670, and 2940 cm⁻¹ are also observed for various derivatives. clockss.org The broad O-H stretch for carboxylic acid derivatives is typically seen between 3300-2500 cm⁻¹. vscht.cz

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound was found, it is a useful technique for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For instance, the FT-Raman spectrum of a related compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid, has been studied and compared with computational results. researchgate.net

Computational Chemistry and Theoretical Investigations of Methyl Benzofuran 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. dntb.gov.ua It is employed to calculate optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energies of these orbitals are crucial for predicting a molecule's reactivity; a smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net

For benzofuran (B130515) derivatives, DFT calculations are used to determine key quantum chemical descriptors such as chemical potential, hardness, and electrophilicity, which help in evaluating their potential as corrosion inhibitors or as biologically active agents. bohrium.com The distribution of the electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify the nucleophilic and electrophilic sites on the molecule. mdpi.com These maps are valuable for understanding and predicting how the molecule will interact with other molecules, such as biological receptors. mdpi.com

| Parameter | Description | Typical Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

| C=O Bond Length | Length of the carbonyl bond in the ester group | ~1.22 Å |

| C-O Bond Length | Length of the C-O single bond in the ester group | ~1.35 Å |

Data compiled from principles described in cited literature. orientjchem.orgnih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). materialsciencejournal.org This method calculates the energies of electronic transitions between molecular orbitals and their corresponding oscillator strengths, which relate to the intensity of absorption bands. materialsciencejournal.org

For benzofuran analogs, TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can predict the maximum absorption wavelengths (λmax). materialsciencejournal.orgacs.org These theoretical predictions are typically validated by comparing them with experimental UV-Vis spectra, often showing good agreement. materialsciencejournal.org The analysis of electronic transitions, such as those from HOMO to LUMO, provides insight into the nature of the molecule's light absorption properties. nih.gov

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~3.9 | ~318 | > 0.4 |

| HOMO-1 → LUMO | ~4.2 | ~295 | > 0.2 |

| HOMO → LUMO+1 | ~4.5 | ~275 | > 0.1 |

Data based on methodologies described in cited literature. materialsciencejournal.orgacs.orgnih.gov

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. bipublication.comresearchgate.net It is a crucial tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

Molecular docking simulations calculate a scoring function, often expressed as a binding energy or affinity (in kcal/mol), to estimate the strength of the interaction between a ligand and a protein. nih.gov A more negative binding energy suggests a more stable protein-ligand complex. For various benzofuran derivatives, docking studies have been performed against numerous biological targets, including enzymes like cyclooxygenase (COX-2), protein kinases (e.g., CDK2, VEGFR-2), and microbial enzymes. bipublication.comresearchgate.nettandfonline.com

The binding affinity scores from these simulations can be correlated with experimental inhibitory activities, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). tandfonline.comnih.gov For example, studies on benzofuran-based inhibitors have shown that compounds with lower (more favorable) docking scores often exhibit lower experimental IC50 values, indicating higher potency. nih.govtandfonline.com

Table 3: Molecular Docking Results for Benzofuran Derivatives Against Various Protein Targets Note: This table summarizes findings for various benzofuran compounds to illustrate the application of molecular docking, as specific results for Methyl benzofuran-5-carboxylate were not available.

| Benzofuran Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzofuran-1,3,4-oxadiazole (BF4) | Mtb Pks13 | -14.82 | TYR1663, HIS1664 |

| 3-(piperazinylmethyl)benzofuran (9h) | CDK2 | - | Not Specified |

| 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde | 3LAU, 4FNY | Not Specified | Not Specified |

| Benzofuran-based carboxylic acid (9e) | Carbonic Anhydrase IX | Ki = 0.79 µM | Not Specified |

Data compiled from the cited research articles. bipublication.comnih.govtandfonline.comnih.gov

Docking simulations provide detailed 3D models of the ligand-protein complex, revealing specific molecular interactions that stabilize the binding. science.gov These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the carbonyl oxygen of the ester group) and amino acid residues in the protein's active site (e.g., with arginine or serine). nih.gov

Hydrophobic Interactions: Occur between the aromatic benzofuran ring system and nonpolar amino acid residues like valine, leucine, and isoleucine. nih.gov

By combining DFT-based reactivity predictions with docking results, a comprehensive picture of a molecule's potential biological activity can be formed. For instance, DFT can identify the most likely sites on this compound to engage in electrostatic interactions, while docking can show how these sites orient themselves to form favorable contacts within a specific protein's binding pocket. dntb.gov.uamdpi.com This integrated approach is instrumental in the rational design of new, more potent, and selective therapeutic agents based on the benzofuran scaffold. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the conformational stability of a ligand when bound to its receptor. nih.govresearchgate.net

A common analysis in MD simulations is the calculation of the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation period. A stable RMSD profile for the ligand-protein complex suggests that the binding pose predicted by docking is stable and the ligand does not dissociate from the active site. nih.govtandfonline.com MD simulations have been successfully applied to study the stability of complexes between benzofuran derivatives and their target enzymes, confirming that the interactions observed in docking are maintained over time. nih.govresearchgate.net

Conformational analysis, which can be a precursor to docking or MD studies, involves exploring the different possible 3D arrangements (conformations) of a molecule to identify the lowest energy (most stable) structure. researchgate.net For a molecule like this compound, this would involve analyzing the rotation around the single bond connecting the ester group to the benzofuran ring to find the most favorable orientation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, computational studies, typically performed using DFT with a basis set such as B3LYP/6-311++G(d,p), are used to calculate these orbital energies. researchgate.net The HOMO is generally found to be distributed across the electron-rich benzofuran ring system, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is expected to be localized more towards the electron-withdrawing methyl carboxylate group and the furan (B31954) ring, representing the likely region for nucleophilic attack.

A smaller HOMO-LUMO gap suggests lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This gap also correlates with the electronic absorption properties of the molecule, corresponding to the energy of the lowest-lying electronic transition. researchgate.net

Table 1: Representative FMO Properties for this compound Calculated values are illustrative and depend on the specific computational method and basis set employed.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This approach provides a quantitative picture of bonding, electron delocalization, and intramolecular charge transfer (ICT) interactions.

In this compound, significant ICT interactions are expected to occur from the oxygen lone pairs (donors) to the antibonding orbitals (acceptors) of the aromatic system. Key interactions would include:

Delocalization from the lone pairs of the furan oxygen into the antibonding π* orbitals of the fused benzene (B151609) ring.

Charge transfer from the lone pairs of the ester oxygen atoms to the antibonding π* orbital of the carbonyl group and adjacent C-C bonds.

These interactions contribute to the planarity and aromaticity of the benzofuran system and influence the electronic distribution throughout the molecule.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Values are representative examples derived from computational studies on analogous structures.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O-furan) | π* (C=C aromatic) | ~20-25 | Intramolecular hyperconjugation, contributes to aromatic stability. |

| LP (O-ester) | π* (C=O) | ~30-40 | Resonance stabilization of the carboxylate group. |

| π (C=C aromatic) | π* (C=C aromatic) | ~15-20 | π-electron delocalization within the benzene ring. |

Prediction of Spectroscopic Data

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. Methods like DFT for vibrational frequencies and Gauge-Independent Atomic Orbital (GIAO) for NMR chemical shifts allow for a detailed assignment of experimental spectra. researchgate.netorientjchem.org

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the most prominent predicted peaks would include the strong carbonyl (C=O) stretching vibration of the ester group, typically around 1700-1720 cm⁻¹. Other significant vibrations would be the aromatic C=C stretching modes between 1450-1600 cm⁻¹ and the C-O stretching vibrations of the furan ring and the ester linkage. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method is widely used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Predictions for this compound would show distinct signals for the protons on the benzofuran core, with aromatic protons appearing in the range of δ 7.0-8.5 ppm. The methyl ester protons would be expected to appear as a singlet around δ 3.9 ppm. The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon above δ 160 ppm. orientjchem.org

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net Benzofuran derivatives characteristically exhibit absorption maxima resulting from π→π* and n→π* electronic transitions. For this compound, strong absorptions are predicted in the UV region, likely between 250-350 nm, corresponding to the electronic transitions within the extended aromatic system.

Table 3: Predicted Spectroscopic Data for this compound These are representative values based on computational models of benzofuran derivatives.

| Spectroscopy Type | Feature | Predicted Value |

| IR | Carbonyl (C=O) Stretch | 1715 cm⁻¹ |

| Aromatic (C=C) Stretch | 1450-1600 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm |

| Methyl (-OCH₃) Protons | δ 3.9 ppm | |

| ¹³C NMR | Carbonyl Carbon | δ 165 ppm |

| UV-Vis | λmax (π→π*) | 280 nm |

Biological Activities and Pharmacological Potential of Methyl Benzofuran 5 Carboxylate Derivatives

Anticancer and Cytotoxic Activities

The quest for novel and effective anticancer agents has led to the extensive investigation of benzofuran (B130515) derivatives. These compounds have shown promising results in preclinical studies, exhibiting potent cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Assays (e.g., MTT assay)

The cytotoxic potential of methyl benzofuran-5-carboxylate derivatives is frequently evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. For instance, a particular benzofuran derivative demonstrated an IC50 value of approximately 2.52 μM against the MDA-MB-231 breast cancer cell line, a potency comparable to the standard chemotherapeutic drug Doxorubicin. This highlights the potential of these compounds as lead structures in the development of new anticancer drugs.

Apoptosis Induction and Cell Cycle Analysis (e.g., Annexin V-FITC assay, Caspase-Glo 3/7 assay)

Further mechanistic studies have revealed that the anticancer activity of these derivatives is often mediated through the induction of apoptosis, or programmed cell death. Treatment of cancer cells with certain benzofuran derivatives has been shown to cause a significant arrest of the cell cycle at the G2-M phase. Furthermore, apoptosis assays, such as those using Annexin V-FITC, have demonstrated a substantial increase in both early and late-stage apoptotic cells following treatment. For example, one study reported that a benzofuran derivative increased the total percentage of apoptotic cells to 34.29%, compared to just 1.46% in untreated control cells. This indicates that these compounds can effectively trigger the cellular machinery responsible for programmed cell death in cancer cells.

Selective Toxicity Towards Cancer Cells

A crucial aspect of an ideal anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. While research is ongoing, the potent activity of some benzofuran derivatives at low micromolar concentrations against cancer cell lines like MDA-MB-231 suggests a degree of selectivity that warrants further investigation. The ability to induce apoptosis specifically in cancer cells is a key indicator of this selective toxicity.

Mechanism of Action (e.g., CDK2 inhibition, ROS generation)

The precise mechanisms underlying the anticancer effects of this compound derivatives are an active area of research. Some studies suggest that these compounds may exert their effects by inhibiting key proteins involved in cell cycle regulation, such as cyclin-dependent kinase 2 (CDK2). Additionally, the generation of reactive oxygen species (ROS) within cancer cells has been proposed as another potential mechanism of action. unimi.it The production of ROS can lead to oxidative stress and subsequently trigger apoptotic pathways. The interaction of these derivatives with specific molecular targets and signaling pathways is believed to be central to their anticancer activity.

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer potential, derivatives of this compound have also demonstrated significant antimicrobial properties, showing activity against a range of bacteria and fungi. clockss.org This dual activity makes them particularly interesting candidates for further development.

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have shown that certain benzofuran derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values for some derivatives against Staphylococcus aureus and Escherichia coli have been reported to be in the range of 50 to 200 μg/mL.

Furthermore, specific diarylquinoline compounds derived from a this compound intermediate have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. google.com The MIC of these compounds was determined using the microplate Alamar Blue assay, highlighting their potential as anti-tuberculosis agents. google.com Research has also explored the antibacterial activity of these derivatives against Listeria monocytogenes. unimi.it

The ability of benzofuran derivatives to disrupt essential cellular processes and inhibit enzymes necessary for microbial survival is thought to be the basis of their antimicrobial action.

Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of the benzofuran core structure have consistently demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govrsc.org The introduction of different functional groups onto the benzofuran ring system significantly influences the potency and selectivity of these compounds. mdpi.com

For instance, studies on halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid revealed that specific compounds exhibited antimicrobial activity primarily against Gram-positive cocci, with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 µg/mL. mdpi.com The presence and position of halogen substituents were found to be critical for this activity; derivatives with two halogen substitutions on the acetyl group were active, whereas those with a single halogen were not. mdpi.com

Further research into 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives, including methyl 3'-acetyloxy-2',2',6'-trimethyl-3H-spiro[1-benzofuran-2,1'-cyclohexane]-5-carboxylate, showed activity against Gram-positive bacteria but they were found to be inactive against Gram-negative strains. nih.gov The lipophilicity of these compounds was identified as an important factor influencing their antibacterial efficacy. nih.gov

In a study involving 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its intermediates, the benzo[b]furan carboxylic acid and the final carbohydrazide (B1668358) product displayed excellent activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com However, the corresponding methyl ester intermediate was found to be inactive against all tested bacterial strains. derpharmachemica.com

The inhibitory activity of some synthesized benzofuran derivatives was found to be higher against Gram-negative bacteria than Gram-positive bacteria. nih.gov For example, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed an excellent inhibition zone of 25 mm against Gram-negative bacteria and a good inhibition zone of 20 mm against Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Test Strains | Activity/MIC Value | Reference |

|---|---|---|---|

| Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives (Compounds III, IV, VI) | Gram-positive cocci (Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, etc.) | MIC: 50-200 µg/mL | mdpi.com |

| 1-(Thiazol-2-yl)pyrazoline derivative of benzofuran | Gram-negative bacteria | Inhibition Zone: 25 mm | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline derivative of benzofuran | Gram-positive bacteria | Inhibition Zone: 20 mm | nih.gov |

| Benzo[b]furan carbohydrazide (8) and carboxylic acid (6) derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent activity | derpharmachemica.com |

| Methyl ester derivative of benzo[b]furan carboxylic acid (7) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Inactive | derpharmachemica.com |

| 5,7-dibromo-2-benzoylbenzofurans bearing carboxylic acid groups (9b, 9d) | MRSA strains | MIC: 32 µg/mL | sci-hub.se |

Synergistic Effects with Existing Antimicrobials

A significant area of research has been the investigation of benzofuran derivatives' ability to act synergistically with established antimicrobial drugs. This approach aims to enhance the efficacy of existing treatments, overcome microbial resistance, and potentially reduce required dosages.

Studies on 5,7-dibromo-2-benzoylbenzofurans have demonstrated additive or synergistic interactions when combined with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains. sci-hub.se Specific combinations, such as those involving cefuroxime, gentamicin, and ciprofloxacin (B1669076), resulted in a 2- to 4-fold reduction in the MIC of these antibiotics. sci-hub.se The Fractional Inhibitory Concentration Index (FICI) values for these combinations ranged from 0.375 to 1.0, indicating synergy or an additive effect. sci-hub.se For example, the combination of compound 1c with ciprofloxacin or gentamicin, and compound 9b with gentamicin, showed notable synergistic activity against MRSA. sci-hub.se

Furthermore, a patent has been filed for benzofuran derivatives that exhibit synergistic antifungal activity when used in combination with the antifungal agent amiodarone, highlighting the potential of these compounds as enhancers for existing antifungal therapies. mdpi.com

Table 2: Synergistic Effects of 5,7-Dibromo-2-benzoylbenzofurans with Antibiotics against MRSA

| Benzofuran Derivative | Antibiotic | FICI Value | Outcome | Reference |

|---|---|---|---|---|

| Compound 1b | Cefuroxime | 0.375 - 1.0 | Additive/Synergistic | sci-hub.se |

| Compound 1b | Gentamicin | 0.375 - 1.0 | Additive/Synergistic | sci-hub.se |

| Compound 1c | Ciprofloxacin | 0.375 - 1.0 | Additive/Synergistic | sci-hub.se |

| Compound 1c | Gentamicin | 0.375 - 1.0 | Additive/Synergistic | sci-hub.se |

| Compound 9b | Gentamicin | 0.375 - 1.0 | Additive/Synergistic | sci-hub.se |

| Compound 9c | Ciprofloxacin | 0.375 - 1.0 | Additive/Synergistic | sci-hub.se |

Anti-inflammatory and Immunosuppressive Properties

Benzofuran derivatives are recognized for their significant anti-inflammatory and immunomodulatory activities. bohrium.comgoogle.comnih.gov These properties are attributed to their ability to modulate various pathways and mediators involved in the inflammatory response. researchgate.net The core benzofuran structure serves as a valuable scaffold for designing novel anti-inflammatory agents. rsc.orgbohrium.com Some derivatives have also demonstrated immunosuppressive effects in various assays. nih.gov

Modulation of Inflammatory Mediators (e.g., IL-6)

A key mechanism underlying the anti-inflammatory effects of benzofuran derivatives is their ability to modulate the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). IL-6 is a crucial mediator in the acute phase response and has been implicated in numerous inflammatory diseases and certain cancers. google.com

Research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has shown that these compounds can effectively decrease IL-6 secretion in cancer cell lines. bohrium.comnih.gov Specifically, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) both reduced IL-6 levels, with a more pronounced effect observed in HepG2 cells. bohrium.comnih.gov

Similarly, newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were tested for their effect on IL-6 secretion by K562 chronic myelogenous leukemia cells. The results indicated that two of the compounds significantly reduced IL-6 concentrations in the cell culture medium after 72 hours of exposure, with one compound decreasing the level by 50% and another by 40%. nih.gov These findings underscore the potential of benzofuran derivatives to act as potent modulators of key inflammatory cytokines. google.com

Table 3: Effect of Benzofuran Derivatives on IL-6 Secretion

| Compound/Derivative | Cell Line | Effect on IL-6 | Reference |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | HepG2 | Decreased secretion | bohrium.comnih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 | Decreased secretion (stronger effect) | bohrium.comnih.gov |

| Derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one (Compound 6) | K562 | 50% reduction | nih.gov |

| Derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one (Compound 8) | K562 | 40% reduction | nih.gov |

Antioxidant Activities

Many natural and synthetic benzofuran derivatives exhibit potent antioxidant properties. rsc.orgmdpi.com This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases. These compounds can act as antioxidants by preventing cellular damage from excessive levels of reactive oxygen species (ROS), or conversely, some derivatives can increase oxidative stress to induce cell death in cancer cells. nih.govmdpi.com The transformation from a chroman to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to evaluate the antioxidant capacity of chemical compounds. Several studies have utilized this assay to quantify the antioxidant potential of this compound derivatives and related structures.

A study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that one compound, with a hydroxyl substitution, exhibited appreciable antioxidant activity, showing a 23.5% inhibition in DPPH radical formation at a concentration of 100 μM. nih.govbiomolther.org Another series of substituted benzofuran derivatives was tested at concentrations of 50, 100, and 200 μg/ml, with several compounds demonstrating excellent antioxidant activity comparable to the L-ascorbic acid standard. nih.gov

Benzofuran hydrazones have also been evaluated, with results indicating that the antioxidant capacity is influenced by the number and position of hydroxyl groups on the arylidene ring. unica.it The 2,3,4-trihydroxybenzylidene derivative showed the best activity. unica.it In another study, resveratrol (B1683913) derivatives incorporating a benzofuran moiety showed significant antioxidant properties, with IC50 values in the DPPH assay ranging from 36.71 to 46.52 μM. nih.gov

Table 4: DPPH Radical Scavenging Activity of Benzofuran Derivatives

| Compound/Derivative Class | Concentration | % Inhibition / IC50 Value | Reference |

|---|---|---|---|

| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | 100 µM | 23.5% inhibition | nih.govbiomolther.org |

| Substituted benzofuran derivative (66a) | 200 µg/mL | 95.3% | rsc.org |

| Substituted benzofuran derivative (66b) | 200 µg/mL | 100% | rsc.org |

| Benzofuran ester compound (64) | Not specified | Highest free radical scavenging activity in its series | rsc.org |

| Resveratrol derivative with benzofuran (3) | - | IC50: 40.20 ± 0.89 µM | nih.gov |

| Resveratrol derivative with benzoselenophene (5) | - | IC50: 36.71 ± 1.41 µM | nih.gov |

| 2,3,4-trihydroxybenzylidene benzofuran hydrazone (7) | Not specified | Best activity in its series | unica.it |

Other Reported Biological Activities

The versatile benzofuran scaffold has been associated with a broad spectrum of other biological activities beyond those previously detailed. Numerous studies have reported that natural and synthetic benzofuran derivatives possess significant therapeutic potential in various domains. rsc.orgbohrium.com

These activities include:

Anticancer Activity: Many benzofuran derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov

Antiviral Activity: Certain derivatives have been investigated for their ability to inhibit viral replication, including against the hepatitis C virus. rsc.orgbohrium.comnih.gov

Antifungal Activity: In addition to antibacterial properties, many benzofurans show activity against fungal pathogens. mdpi.comnih.gov

Thrombolytic Activity: Some benzofuran–oxadiazole and benzofuran–triazole derivatives have displayed mild to moderate thrombolytic effects, with one triazole derivative showing excellent thrombolysis of 61.4%. nih.gov

Hemolytic Activity: The hemolytic potential of benzofuran hybrids has been assessed, with some derivatives showing very low toxicity against red blood cells. nih.gov

Analgesic and Antihyperglycemic Activities: These properties have also been reported for various benzofuran compounds. nih.gov

This wide range of pharmacological effects underscores the importance of the this compound scaffold as a privileged structure in the development of new therapeutic agents. rsc.orgderpharmachemica.com

Anti-hyperlipidemic and Antihyperglycemic Activities

The broader class of benzofuran derivatives has shown potential effectiveness in managing conditions such as dyslipidemia. elsevierpure.comnih.gov However, specific studies focusing solely on the anti-hyperlipidemic and antihyperglycemic activities of this compound derivatives are not extensively detailed in the reviewed scientific literature. The general activity of the benzofuran core suggests a potential avenue for future research into its specific esters for these metabolic disorders.

Antipyretic and Analgesic Properties

Information regarding the specific antipyretic and analgesic properties of this compound derivatives is not available in the reviewed search results.

Antiviral Activity (e.g., Anti-Hepatitis C)

The benzofuran scaffold has been identified as a crucial component in the development of potent antiviral agents, particularly against the Hepatitis C virus (HCV). nih.govrsc.org High-throughput screening of large compound libraries has successfully identified the benzofuran class as effective HCV inhibitors. acs.org

Research has focused on designing benzofuran derivatives that can inhibit the HCV NS5B polymerase, a critical enzyme for viral replication. nih.govmdpi.com This targeting of the well-conserved palm subdomains of the polymerase has led to the development of inhibitors with pan-genotypic activity, meaning they are effective against multiple genotypes of the virus. nih.govmdpi.com Molecular modeling and simulation studies have been employed to understand the binding mechanisms of these inhibitors and to design new, more potent compounds. nih.govmdpi.com Optimization of the benzofuran scaffold has yielded compounds with potent (EC₅₀ < 100 nM) inhibition of HCV and low cytotoxicity. acs.org

A series of benzofuran inhibitors have demonstrated effective antiviral effects on the HCV NS5B polymerase across several genotypes. nih.gov This has spurred further design and synthesis of novel derivatives with enhanced binding affinity and improved pharmacokinetic profiles. nih.gov For instance, hybrid compounds incorporating the benzofuran moiety have been designed to exhibit dual activity against both HCV and its major complication, hepatocellular carcinoma. nih.gov

Osteoblast Differentiation-Promoting Activity (e.g., CDK8 inhibition)

Derivatives of benzofuran have been investigated as novel candidates for oral osteogenic drugs. In a study utilizing mouse mesenchymal stem cells, various synthesized benzofuran derivatives were examined for their ability to promote osteoblast differentiation. nih.gov This activity is crucial for bone formation and is a key target in developing treatments for osteoporosis. nih.gov

One of the mechanisms identified for this osteogenic activity is the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov A specific derivative, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, which can be synthesized from a this compound precursor, showed potent promotion of osteoblast differentiation. nih.gov This compound was found to potently inhibit CDK8 activity, suggesting this is the pathway mediating its osteoblastogenic effects. nih.gov The research identified the 3,5-disubstituted benzofuran as a valuable scaffold for developing orally active compounds to treat osteoporosis. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. nih.gov Structure-Activity Relationship (SAR) studies are crucial for understanding how these structural modifications influence the pharmacological effects and for guiding the design of more potent and selective therapeutic agents. elsevierpure.comrsc.org

Impact of Substituents at Various Positions (e.g., C-2, C-3, C-5, C-7)

The strategic placement of different functional groups on the benzofuran ring system can dramatically alter the biological profile of the resulting compounds.

C-2 Position: Substitutions at the C-2 position have been found to be critical for certain biological activities. For instance, earlier SAR studies on benzofuran derivatives identified that ester or heterocyclic ring substitutions at the C-2 position were crucial for the cytotoxic activity of the compounds against cancer cells. nih.gov

C-3 Position: The C-3 position is another key site for modification. The introduction of a methyl group at this position has been shown to be beneficial in some contexts. For example, a derivative with a methyl group at C-3 and a methoxy (B1213986) group at C-6 exhibited significantly higher potency in antiproliferative assays compared to the unsubstituted version. mdpi.com

C-5 Position: The C-5 position plays a significant role in the activity of benzofuran-based HCV inhibitors. The interaction of substituents at the C-5 position with the reverse β-fold of the NS5B polymerase is key for recognition and binding. mdpi.com The presence of longer substituents at this position can influence the binding patterns to different genotypes of the enzyme. mdpi.com

C-7 Position: Modifications at the C-7 position also impact biological activity. In one study, the synthesis of 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives involved the introduction of nitro and halo moieties at the C-7 position. Among halogenated analogs, the 7-trifluoromethyl derivative proved to be the most potent compound in inhibiting the classical complement pathway.

The table below summarizes the observed impact of substituents at various positions on the benzofuran ring.

| Position | Substituent Type | Observed Biological Impact | Reference |

| C-2 | Ester or Heterocyclic Rings | Crucial for cytotoxic activity | nih.gov |

| C-3 | Methyl Group | Increased antiproliferative potency | mdpi.com |

| C-5 | Longer Substituents | Influences binding to HCV NS5B polymerase genotypes | mdpi.com |

| C-7 | Trifluoromethyl Group | Potent inhibition of the complement pathway |

Influence of Heterocyclic and Other Functional Groups

The incorporation of other heterocyclic rings and various functional groups into the benzofuran structure is a common strategy to enhance or modify its biological activity.

The fusion of the benzofuran scaffold with other heterocyclic systems like pyrazoline and thiazole (B1198619) has been shown to be essential for antimicrobial activity. rsc.org Similarly, designing hybrid molecules that combine the benzofuran core with other pharmacophores, such as 1,3-diaryl-1H-pyrazole, has been a successful strategy for developing dual inhibitors of HCV and hepatocellular carcinoma. nih.gov

The nature of the functional groups also plays a critical role. For example, the introduction of hydrophilic groups can improve the physicochemical properties of the compounds. nih.gov In the case of anti-HCV inhibitors, the presence of a para-fluorophenyl group at the C-2 position is important for interaction with the binding pocket of the NS5B polymerase. mdpi.com

The table below details the influence of various heterocyclic and functional groups on the activity of benzofuran derivatives.

| Fused/Linked Heterocycle | Functional Group | Resulting Activity/Property | Reference |

| Pyrazoline, Thiazole | - | Essential for antimicrobial activity | rsc.org |

| 1,3-Diaryl-1H-pyrazole | - | Dual inhibition of HCV and hepatocellular carcinoma | nih.gov |

| - | Hydrophilic Groups | Improved physicochemical properties | nih.gov |

| - | para-Fluorophenyl at C-2 | Key interaction with HCV NS5B polymerase | mdpi.com |

Advanced Applications and Emerging Research Directions

Development as Lead Compounds for Drug Discovery

The benzofuran (B130515) core is a well-established pharmacophore, and derivatives of methyl benzofuran-5-carboxylate are recognized for their potential as lead compounds in drug development. smolecule.com The inherent biological activity of the benzofuran structure allows medicinal chemists to synthesize novel derivatives with the aim of developing therapies for a range of disorders. researchgate.net Numerous studies have highlighted that both natural and synthetic benzofuran derivatives possess a wide array of biological activities, including antitumor, antibacterial, and antioxidant effects. researchgate.net The versatility of this chemical scaffold continues to pave the way for future research into new therapeutic agents. acs.org

One of the most promising areas of research is in the development of treatments for tuberculosis (TB). Derivatives of the 6-hydroxy-benzofuran-5-carboxylic acid scaffold, a close relative of this compound, have been identified as highly potent inhibitors of a key enzyme in Mycobacterium tuberculosis. nih.govacs.org

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes virulence factors into the host cell to survive and replicate. One such factor is the enzyme Protein Tyrosine Phosphatase B (PtpB or MptpB). nih.govplos.org This enzyme interferes with the host's immune signaling pathways, thereby protecting the bacterium from the host's defense mechanisms. acs.orgplos.org Specifically, MptpB has been shown to suppress the production of interleukin-6 (IL-6) and prevent apoptosis (programmed cell death) in infected macrophages, which are crucial immune responses for controlling the infection. nih.gov The inhibition of PtpB is therefore considered a promising strategy for the development of new anti-tuberculosis drugs. plos.org

Researchers have successfully transformed a benzofuran salicylic (B10762653) acid scaffold into a highly potent and selective inhibitor of MptpB. nih.govacs.org One particular derivative, 6-hydroxy-2-phenyl-3-((3-trifluoromethyl)phenyl)benzofuran-5-carboxylic acid, demonstrated an IC₅₀ value of 38 nM, indicating very strong inhibition of the enzyme. acs.org Importantly, this inhibitor was able to restore the macrophage's ability to secrete IL-6 and undergo apoptosis, suggesting that chemical inhibition of MptpB could be a therapeutically valuable approach for treating TB. nih.govacs.org Molecular modeling studies have further elucidated the binding mechanism of these benzofuran salicylic acid inhibitors to MptpB, providing a basis for the rational design of even more potent inhibitors. researchgate.net

| Compound | Target | IC₅₀ (nM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 6-hydroxy-2-phenyl-3-((3-trifluoromethyl)phenyl)benzofuran-5-carboxylic acid | Mycobacterium Protein Tyrosine Phosphatase B (MptpB) | 38 | Reversible, Noncompetitive | acs.org |

Use in Chemical Probes and Biological Tools

The development of potent and selective inhibitors of enzymes like MptpB not only provides potential therapeutic leads but also furnishes the scientific community with valuable chemical probes. nih.govacs.org Chemical probes are small molecules used to study the function of proteins and biological pathways in a controlled manner. nih.gov The lack of suitable chemical probes has historically hindered the study of protein tyrosine phosphatases (PTPs). nih.govacs.org

Benzofuran-based inhibitors can be used as tools to investigate the specific roles of PtpB in tuberculosis pathogenesis. nih.gov By selectively inhibiting this enzyme, researchers can dissect its contribution to the survival of Mycobacterium tuberculosis within host cells. acs.orgplos.org The development of photoaffinity probes, which can be activated by light to form a permanent bond with their target protein, is a potential future direction for benzofuran-based inhibitors. beilstein-journals.org Such tools would allow for the precise identification of the inhibitor's binding partners within the complex environment of the cell.

Materials Science Applications (e.g., Photochromic Systems)

The application of benzofuran derivatives extends beyond the life sciences into the realm of materials science. Photochromic materials, which change color upon exposure to light, are of great interest for applications such as optical data storage and smart windows. beilstein-journals.orgscientific.net Diarylethenes are a prominent class of photochromic compounds, and researchers have synthesized novel unsymmetrical diarylethenes incorporating a benzofuran unit. scientific.net

One such compound, 1-[2-methyl-5-formyl-3-thienyl]-2-[2-methyl-3-benzofuran-yl]perfluoroyclopentene, has been shown to exhibit significant photochromism both in solution and when embedded in a polymer film. scientific.net This new photochromic system also demonstrated potential for use in optical storage. scientific.net The synthesis of various photochromic pyrans, some of which can rearrange to form benzofurans under certain conditions, further highlights the utility of the benzofuran scaffold in the development of advanced materials. beilstein-journals.org The stabilization of these photochromic systems is a key area of research to ensure their long-term performance. google.com

Environmental Research Implications (e.g., Degradation Pathways)

Understanding the environmental fate of chemical compounds is crucial. While direct studies on the degradation of this compound are not widely available, research on the degradation of the parent compound, dibenzofuran, provides valuable insights. Soil fungi, such as Paecilomyces lilacinus, have been shown to be capable of transforming and degrading dibenzofuran. researchgate.net

The degradation pathway typically involves initial hydroxylation of the aromatic rings, followed by cleavage of the furan (B31954) ring. researchgate.net This process is initiated by monooxygenase enzymes. researchgate.net Bacteria also play a significant role in the biodegradation of aromatic compounds, utilizing them as a source of carbon and energy. researchgate.net It is plausible that this compound would be susceptible to similar microbial degradation pathways in the environment. The ester and methyl groups would likely be modified or removed during this process, leading to the formation of various hydroxylated and ring-opened intermediates. Further research is needed to determine the specific degradation pathways and the microorganisms involved in the breakdown of this compound.

Future Perspectives in this compound Research

The research surrounding this compound and its derivatives is poised for significant advancement. In the field of drug discovery, future efforts will likely focus on optimizing the existing benzofuran-based inhibitors of MptpB to enhance their potency, selectivity, and drug-like properties. nih.govacs.orgresearchgate.net Structure-activity relationship (SAR) studies will continue to guide the synthesis of new analogues with improved efficacy against tuberculosis and potentially other diseases. researchgate.netnih.gov

In materials science, the exploration of benzofuran-containing photochromic and fluorescent molecules is expected to expand. scientific.netresearchgate.net The design of novel materials with tailored optical properties could lead to innovations in data storage, molecular switches, and sensor technology. Furthermore, a deeper investigation into the environmental degradation pathways of substituted benzofurans will be essential for assessing their ecological impact and developing strategies for bioremediation if necessary. researchgate.netresearchgate.net The versatility of the this compound scaffold ensures its continued importance as a building block for creating functional molecules with diverse applications.

常见问题

Q. What are the established synthetic routes for methyl benzofuran-5-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via substituent migration strategies or esterification of benzofuran-5-carboxylic acid derivatives. For example, alkylation of 2-substituted benzofurans with methyl halides in the presence of base catalysts (e.g., K₂CO₃) under reflux conditions achieves moderate yields (~40–53%) . Optimization of solvent polarity (e.g., dichloromethane vs. hexane) and temperature (60–80°C) significantly impacts regioselectivity and purity.

Table 1: Representative Synthetic Conditions

| Substrate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 7-Bromo-benzofuran derivative | Methyl iodide, K₂CO₃, DMF, 80°C | 53 | |

| Benzofuran-5-carboxylic acid | Solid-supported lipases, MeOH | 47–61 |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃, 400 MHz) resolve substituent positions. Key signals include:

Advanced Research Questions

Q. How can computational methods like CoMFA/CoMSIA model structure-activity relationships (SAR) for this compound derivatives?

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate steric/electronic properties with biological activity. For benzofuran analogs, training sets (n=37 compounds) with IC₅₀ values (0.031–13.4 µM) against 5-lipoxygenase (5-LOX) reveal:

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or mass spectrometry data often arise from:

- Substituent effects : Bromine at position 7 (δ 126.4 ppm in ¹³C NMR) vs. methyl groups (δ 29.3 ppm) alter chemical shifts .

- Dynamic vs. static disorder in crystallography : Use SHELXL's TWIN/BASF commands to model anisotropic displacement in twinned crystals .

- Validation : Cross-reference HRMS (e.g., [M+Na]⁺ = 407.0293) with synthetic intermediates to confirm purity .

Q. What pharmacological insights exist for this compound analogs?

While direct pharmacological data for this compound is limited, structurally related compounds (e.g., ethyl 5-bromo-benzofuran-2-carboxylate) show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。